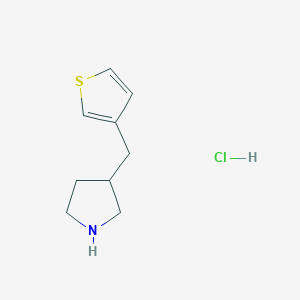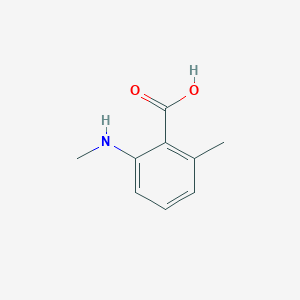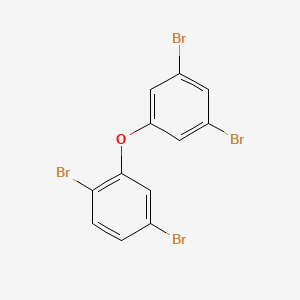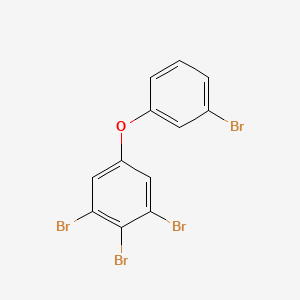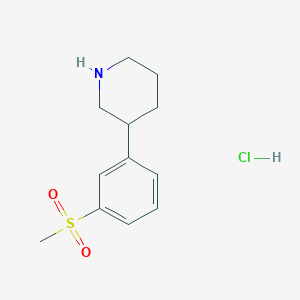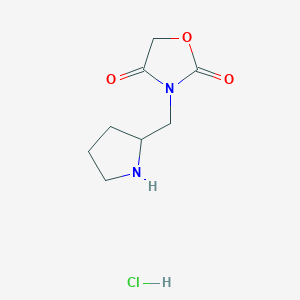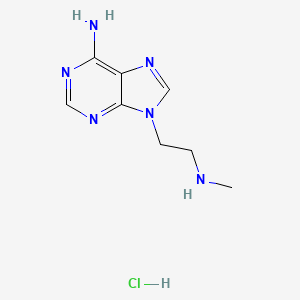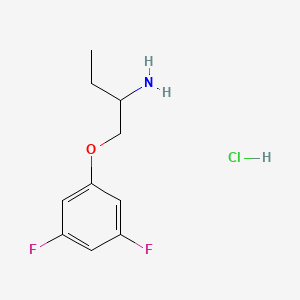
1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride
Übersicht
Beschreibung
1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride, also known as 3,5-difluorobutan-2-amine hydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a white, odourless and crystalline solid with a molecular weight of 203.6 g/mol and a melting point of 130-132°C. This compound has been studied extensively due to its unique properties, which make it a useful tool in a variety of scientific studies.
Wissenschaftliche Forschungsanwendungen
Advanced Material Synthesis
1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride is a compound with potential applications in the synthesis of advanced materials. The presence of fluorine atoms can significantly influence the physicochemical properties of materials, making this compound a candidate for use in developing new polymers, coatings, and adhesives. For instance, fluorinated compounds have been investigated for their ability to improve the hydrophobicity, thermal stability, and chemical resistance of materials. Although the direct use of this specific compound in material synthesis is not explicitly mentioned in the literature, the principles of fluorine chemistry suggest its potential utility in this area. Research on similar fluorinated compounds, such as those involved in the production of perfluoroalkyl and polyfluoroalkyl substances (PFAS), highlights the importance of such chemicals in modifying surface properties and enhancing material performance in various applications (Ateia et al., 2019).
Environmental Remediation
Amine-functionalized compounds, including those similar to this compound, have shown promise in environmental remediation, particularly in the adsorption and removal of contaminants from water. The amine groups can interact with various pollutants, including heavy metals and organic compounds, through mechanisms such as electrostatic interactions and hydrogen bonding. This property is crucial for designing sorbents that can effectively capture and remove pollutants from environmental matrices. Studies on amine-functionalized sorbents have demonstrated their potential in addressing challenges associated with the persistence of hazardous substances in the environment, offering a pathway towards cleaner water and soil (Du et al., 2014).
Catalysis and Chemical Reactions
The functional groups present in this compound may also find applications in catalysis, particularly in facilitating chemical reactions. The amine group, in particular, can act as a nucleophile or a base, making it useful in a variety of organic transformations. This functionality can be exploited in the development of catalysts for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. While specific applications in catalysis for this compound have not been reported, the general behavior of amine-functionalized compounds suggests its potential utility in this domain. Research on related compounds has explored their use in enhancing reaction efficiencies and selectivities, underscoring the value of such functionalities in chemical synthesis processes (Lin et al., 2016).
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenoxy)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-2-9(13)6-14-10-4-7(11)3-8(12)5-10;/h3-5,9H,2,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDCANXRZGAYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=CC(=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



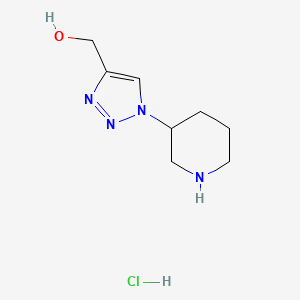
![3-(Pyridin-4-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432769.png)
